Rubrofusarin
Description
Overview of Rubrofusarin as a Natural Product
This compound is an orange polyketide pigment classified as a benzochromenone. Its chemical structure is defined as benzo[g]chromen-4-one, featuring two hydroxyl substituents at positions 5 and 6, along with methyl and methoxy (B1213986) substituents at positions 2 and 8, respectively. nih.gov The molecular formula of this compound is C₁₅H₁₂O₅, and its molecular weight is approximately 272.25 g/mol . nih.govcenmed.com
As a natural product, this compound is primarily recognized as a fungal metabolite and a biological pigment. nih.gov It serves as a common intermediate in various fungal biosynthetic pathways. nih.gov this compound has been identified in several fungal species, including Fusarium graminearum and Aspergillus niger. nih.gov It has also been isolated from plant species, notably from the seeds of Cassia obtusifolia L. chemfaces.com
The physical properties of this compound include its appearance as orange needles. adipogen.comhellobio.com It is soluble in dimethyl sulfoxide (B87167) (DMSO) and sparingly soluble in common organic solvents. adipogen.com
Historical Context of this compound Discovery and Characterization
The initial isolation of this compound dates back to 1937, when Ashley, Hobbs, and Raistrick first reported its presence as a metabolite of Fusarium culmorum and Fusarium graminearum. researchgate.netresearchgate.net The definitive chemical structure of this compound was subsequently established in 1961. adipogen.comresearchgate.net
Characterization of this compound and its derivatives has historically relied on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (such as ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). adipogen.comresearchgate.netontosight.aiajbls.com These techniques have been crucial in confirming its structure and identifying its presence in various biological extracts. adipogen.comresearchgate.netontosight.aiajbls.com For instance, LC-MS analysis has been used to identify this compound, showing a mass to charge spectral peak at 274.30 (M+H)+. ajbls.com
Significance of this compound in Fungal and Plant Metabolomics
This compound holds significant importance in both fungal and plant metabolomics due to its role as a key secondary metabolite and its involvement in various biological processes.
In Fungal Metabolomics: this compound is a crucial intermediate in the biosynthetic pathways of several fungal polyketides, particularly in the production of other pigments like aurofusarin (B79076). nih.govnih.govppjonline.orgrasmusfrandsen.dk The biosynthesis of this compound in Fusarium graminearum begins with the condensation of acetyl-CoA and malonyl-CoA molecules, catalyzed by polyketide synthase 12 (PKS12), to form YWA1. nih.gov YWA1 is then dehydrated by AurZ to produce nor-rubrofusarin, which is subsequently O-methylated by AurJ to yield this compound. nih.gov This pathway has been reconstructed and confirmed in Saccharomyces cerevisiae, demonstrating the feasibility of producing complex fungal polyketides in heterologous hosts. nih.govfrontiersin.org
This compound's biosynthesis is of interest because its intermediates serve as branch points for pigmented compounds found in the spores of many fungal species. frontiersin.org Studies have shown that this compound and aurofusarin are produced by Fusarium culmorum, with their production varying depending on the growth phase of the fungus. scielo.br For example, this compound can be detected more in the log phase of F. culmorum growth, while aurofusarin accumulates more in the stationary phase as this compound metabolites dimerize. scielo.br
This compound is also recognized as a mycotoxin and has been found alongside other Fusarium mycotoxins in naturally infected and inoculated wheat samples. nih.govmdpi.com
In Plant Metabolomics: While primarily a fungal metabolite, this compound's presence in plants, such as Cassia species, highlights its relevance in plant metabolomics. chemfaces.commedchemexpress.com Plant metabolomics aims to characterize and identify secondary metabolites that play roles in plant defense mechanisms against pests and pathogens, environmental stress protection, and interactions with other organisms. creative-proteomics.com The identification of this compound in plants suggests potential roles in plant-microbe interactions or as a component of the plant's chemical defense repertoire. researchgate.netnih.gov Metabolomic approaches, utilizing techniques like GC-MS and UPLC-MS/MS, have been employed to characterize secondary metabolites, including this compound, in plants infected by fungi like Fusarium culmorum. nih.govresearchgate.net These studies contribute to understanding how plants respond to pathogen infections and the metabolic changes involved. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNKCZKRICBAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189171 | |
| Record name | Rubrofusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-00-8 | |
| Record name | Rubrofusarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Rubrofusarin | |
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| Record name | Rubrofusarin | |
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| Record name | Rubrofusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBROFUSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533T23P5CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sources and Distribution of Rubrofusarin
Fungal Producers of Rubrofusarin
A significant number of fungal species are known to synthesize this compound. These fungi belong to several genera, with Fusarium and Aspergillus being the most prominent.
The genus Fusarium is a major source of this compound. nih.govresearchgate.netnih.gov A pioneering report by Ashley et al. first documented the isolation of this compound from Fusarium culmorum and Fusarium graminearum. nih.gov F. graminearum, a notable plant pathogen, produces this red-orange pigment, which contributes to the fungus's characteristic coloration. nih.govglpbio.commedchemexpress.com The biosynthesis of this compound in F. graminearum is linked to that of another pigment, aurofusarin (B79076), with varying aeration levels influencing the proportional production of each. nih.gov Studies have shown a continuous accumulation of this compound during the cultivation of F. graminearum on maize. acs.orgresearchgate.net
In Fusarium culmorum, this compound is also a key metabolite. scielo.br Research into the biosynthetic pathway of this compound in this species has provided insights into the polyketide nature of the compound. rsc.org The production of this compound and its precursor, nor-rubrofusarin, is tied to the expression of specific genes within the aurofusarin gene cluster. scielo.br
Beyond these two species, various other Fusarium species are capable of producing a range of pigments, including this compound. researchgate.netnih.gov The presence of this compound is often considered an intermediate in the broader biosynthetic pathways of other fungal metabolites. nih.govacs.org
Aspergillus niger is another well-documented fungal producer of this compound. nih.govaip.orgresearchgate.netaip.orgoup.comnih.gov The compound has been isolated from terrestrial strains of A. niger, such as GTS01-4, where its biological activities have been evaluated. aip.orgresearchgate.netaip.org Furthermore, a peanut-associated fungus, Aspergillus niger IMBC-NMTP01, was also found to produce this compound B, a derivative of this compound. nih.gov The isolation of this compound from various A. niger strains highlights the widespread capability of this species to synthesize this polyketide.
This compound and its derivatives are not limited to Fusarium and Aspergillus. The fungus Guanomyces polytrix has been found to produce this compound B, a variant where a methyl ether group replaces the hydroxyl group at the 6-position. nih.govresearchgate.netacs.orgnih.gov Additionally, the lichen-forming fungus Flavoparmelia euplecta is also a known producer of this compound. nih.govcore.ac.ukresearchgate.netdntb.gov.ua
Plant Producers of this compound
In addition to fungi, several plant species have been identified as sources of this compound and its glycosidic derivatives.
This compound has been isolated from the softwood of Senna macranthera var. nervosa. nih.govresearchgate.netresearchgate.netscielo.brscielo.brscite.aiufjf.br Specifically, a this compound glycoside was obtained from this plant species native to Brazil. nih.govresearchgate.net This finding demonstrates the presence of this compound in the Leguminosae family.
The genus Cassia is a significant plant source of this compound and its derivatives. glpbio.commedchemexpress.comnih.gov Cassia obtusifolia, in particular, has been a subject of study for its chemical constituents, which include this compound and a variety of its glycosides. medchemexpress.commdpi.commdpi.comjst.go.jpacs.org These include this compound 6-O-β-d-glucopyranoside, this compound 6-O-β-d-gentiobioside, and this compound triglucoside. mdpi.commdpi.comacs.org The seeds of Cassia tora, a species closely related to and sometimes considered synonymous with C. obtusifolia, have also been reported to contain this compound and its gentiobioside. nih.govresearchgate.netresearchgate.net The isolation of these compounds from Cassia species underscores their role as a notable plant-based source of this compound.
Data Tables
Table 1: Fungal Producers of this compound
| Fungal Genus | Species | Compound(s) |
| Fusarium | F. culmorum | This compound, Nor-rubrofusarin |
| F. graminearum | This compound, this compound isomer | |
| Fusarium spp. | This compound | |
| Aspergillus | A. niger | This compound, this compound B |
| Guanomyces | G. polytrix | This compound B |
| Flavoparmelia | F. euplecta | This compound |
Table 2: Plant Producers of this compound
| Plant Genus | Species | Variety | Compound(s) |
| Senna | S. macranthera | var. nervosa | This compound, this compound glycoside |
| Cassia | C. obtusifolia | This compound, this compound 6-O-β-d-glucopyranoside, this compound 6-O-β-d-gentiobioside, this compound triglucoside | |
| C. tora | This compound, this compound 6-gentiobioside |
Other Plant Species (Paepalanthus bromelioides)
This compound has been identified in a variety of plant species, including Paepalanthus bromelioides. nih.govresearchgate.netresearchgate.net This plant is recognized as a producer of the compound. researchgate.netresearchgate.net Research has also led to the isolation of a new cytotoxic naphthopyrone dimer from Paepalanthus bromelioides, highlighting the plant's role as a source of diverse naphtho-γ-pyrones. nih.gov
Occurrence and Detection in Grains and Food Commodities
This compound, a polyketide pigment produced by various Fusarium species, is a known contaminant of several staple grains. nih.govencyclopedia.pub Its presence in food and feed is a subject of ongoing research due to the toxic potential of secondary metabolites from fungi. acs.org The development of advanced analytical techniques, such as ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (Q-Orbitrap MS), has enabled the identification and quantification of this compound and its derivatives in grain samples. acs.orgnih.gov
Maize Contamination
Maize (Zea mays) is susceptible to contamination by Fusarium species, leading to the presence of this compound. nih.govencyclopedia.pub Studies have shown that Fusarium graminearum growing on a maize matrix produces this compound. researchgate.net Analysis of maize samples has revealed varying concentrations of this compound. In one study, 29% of 61 maize samples tested positive for this compound, with concentrations ranging from 3.278 to 33.82 μg/kg. nih.govacs.org
Table 1: Concentration of this compound in Maize Samples
| Metric | Value | Reference |
| Positive Samples | 29% (of 61) | nih.gov |
| Concentration Range | 3.278 - 33.82 µg/kg | acs.orgnih.govnih.govacs.org |
| Limit of Detection (LOD) | 1.6 µg/kg | nih.govacs.org |
Rice Contamination
Rice (Oryza sativa) is another major grain commodity where this compound contamination has been documented. nih.govencyclopedia.pub Fungal contamination of rice can lead to the presence of various mycotoxins, including those produced by Fusarium species. researchgate.netacademicjournals.org Quantitative analysis has shown a high prevalence of this compound in rice. A study found that 80% of 104 rice samples were positive for the compound. nih.govacs.org The detected concentrations in rice varied significantly, ranging from 0.815 to 61.86 μg/kg. acs.orgnih.govnih.govacs.org
Table 2: Concentration of this compound in Rice Samples
| Metric | Value | Reference |
| Positive Samples | 80% (of 104) | nih.gov |
| Concentration Range | 0.815 - 61.86 µg/kg | acs.orgnih.govnih.govacs.org |
| Limit of Detection (LOD) | 0.8 µg/kg | nih.govacs.org |
Wheat Contamination
Wheat (Triticum aestivum) is frequently affected by Fusarium head blight, a disease caused by pathogens like Fusarium graminearum, which leads to the contamination of grains with mycotoxins, including this compound. nih.govencyclopedia.pubirb.hr Research on winter wheat varieties has confirmed the presence of this compound alongside other fungal metabolites. irb.hrnih.gov In a study analyzing 70 wheat samples, 35% were found to contain this compound. nih.gov The concentration levels in wheat were found to be between 7.362 and 47.24 μg/kg. acs.orgnih.govnih.govacs.org Further studies on French wheat have also documented the presence of this compound and noted a reduction in its levels following fungicide treatment. mdpi.com
Table 3: Concentration of this compound in Wheat Samples
| Metric | Value | Reference |
| Positive Samples | 35% (of 70) | nih.gov |
| Concentration Range | 7.362 - 47.24 µg/kg | acs.orgnih.govnih.govacs.org |
| Limit of Detection (LOD) | 5.3 µg/kg | nih.govacs.org |
Detection of this compound Isomers and Quinone Forms
Advanced analytical methods have not only allowed for the detection of this compound but also its isomer and their respective quinone forms in grains. acs.orgnih.gov It was discovered that F. graminearum can also produce an isomer of this compound. researchgate.net However, this isomer was only detected in trace amounts in rice and wheat samples, with concentrations below the limit of detection. nih.govacs.org The production of the this compound isomer appears to decrease as the fungal culture ages, while this compound accumulation increases. researchgate.net
The quinone forms of both this compound and its isomer have been observed in rice and wheat samples. nih.govacs.org The abundance of these quinone forms was generally lower than that of this compound itself. acs.orgnih.gov Interestingly, the concentration of the quinone form of the this compound isomer was found to be relatively higher than that of the quinone form of this compound. acs.orgnih.govnih.govacs.org
Table 4: Detection of this compound Isomers and Quinone Forms in Grains
| Compound | Detected in | Concentration Range | Reference |
| This compound Isomer | Rice, Wheat | Trace amounts (below LOD) | nih.govacs.org |
| Quinone Form of this compound | Rice, Wheat | Lower abundance than this compound | nih.govacs.org |
| Quinone Form of this compound Isomer | Rice (40 samples), Wheat (36 samples) | Rice: 0.8928 - 12.85 µg/kg Wheat: 0.2749 - 10.72 µg/kg | nih.govacs.org |
Biosynthesis of Rubrofusarin
Polyketide Biosynthetic Pathway
The formation of rubrofusarin begins with the polyketide biosynthetic pathway, which utilizes basic building blocks to construct the complex molecular scaffold nih.govimperial.ac.uk.
Polyketide Synthase 12 (PKS12), a type I iterative non-reducing polyketide synthase, plays a central role in the initial steps of this compound biosynthesis nih.govscielo.br. PKS12 catalyzes the condensation of one acetyl-CoA unit and six malonyl-CoA units nih.govscielo.br. This enzymatic action results in the formation of YWA1, which is identified as the first stable intermediate in the pathway nih.govebi.ac.ukscielo.brresearchgate.netnih.gov. The presence of a Claisen cyclase domain within PKS12 suggests that its product will have an aromatic form, which is achieved through aldol-type condensation and ring closure reactions rasmusfrandsen.dk.
The biosynthetic pathway to this compound involves distinct intermediate metabolites. The primary product of PKS12 is YWA1, a yellow naphthopyrone nih.govebi.ac.ukscielo.brresearchgate.netnih.gov. YWA1 (2,5,6,8-tetrahydroxy-2-methyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one) is an aromatic heptaketide ebi.ac.uknih.gov. Subsequently, YWA1 undergoes a dehydration reaction to form nor-rubrofusarin nih.govnih.govebi.ac.ukebi.ac.ukscielo.brresearchgate.netnih.govcore.ac.uk. Nor-rubrofusarin (4,5,6-trihydroxy-2-methylbenzo[g]chromen-8-one) is a precursor metabolite to this compound scielo.bruni.luchem960.com. The final conversion to this compound involves an O-methylation step of nor-rubrofusarin nih.govnih.govscielo.brresearchgate.netppjonline.org.
The key intermediate compounds in this compound biosynthesis are summarized in the table below:
| Compound Name | Molecular Formula | Role in Pathway |
| YWA1 | C₁₄H₁₂O₆ | First stable intermediate, product of PKS12 |
| nor-rubrofusarin | C₁₄H₁₀O₅ | Intermediate formed from YWA1 by dehydration |
| This compound | C₁₅H₁₂O₅ | Final product of this specific pathway, precursor to aurofusarin (B79076) |
The conversion of intermediate metabolites to this compound is facilitated by specific enzymes encoded by genes within the biosynthetic cluster.
PKS12 : Encoded by the PKS12 gene, this enzyme is responsible for the initial condensation of precursors to yield YWA1 nih.govnih.govebi.ac.ukscielo.brresearchgate.netnih.gov.
AurZ (Gip6) : The dehydratase AurZ, also referred to as Gip6, catalyzes the dehydration of YWA1 to produce nor-rubrofusarin nih.govnih.govebi.ac.ukebi.ac.ukscielo.brresearchgate.netnih.govppjonline.orgnih.gov. AurZ represents a novel class of dehydratases that act on hydroxylated γ-pyrones ebi.ac.uknih.gov.
AurJ (Gip7) : The O-methyltransferase AurJ, also known as Gip7, performs the O-methylation of nor-rubrofusarin, leading to the formation of this compound nih.govnih.govscielo.brresearchgate.netresearchgate.netppjonline.orgnih.gov.
Gip1, Gip3, Gip8 : These enzymes, along with AurF and AurO, are part of an extracellular enzyme complex predicted to be involved in the subsequent dimerization of this compound to form aurofusarin researchgate.netnih.govresearchgate.netppjonline.orgmdpi.comresearchgate.net. Their involvement highlights this compound's role as an intermediate in the broader aurofusarin pathway. Deletion of genes such as Gip1, Gip3, or Gip8 can lead to the accumulation of this compound, indicating their role in its further processing researchgate.netppjonline.org.
The enzymes and their corresponding genes involved in this compound biosynthesis are detailed below:
| Gene Name | Enzyme Name / Function | Step in Pathway |
| PKS12 | Polyketide Synthase 12 | Condensation of acetyl-CoA and malonyl-CoA to YWA1 |
| AurZ | Dehydratase (Gip6) | Dehydration of YWA1 to nor-rubrofusarin |
| AurJ | O-methyltransferase (Gip7) | O-methylation of nor-rubrofusarin to this compound |
| Gip1 | Laccase (putative) | Involved in dimerization of this compound to aurofusarin |
| Gip3 | Enzyme | Involved in dimerization of this compound to aurofusarin |
| Gip8 | Enzyme (AurF) | Involved in dimerization of this compound to aurofusarin |
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly controlled at the genetic level, involving specific transcription factors and the organization of biosynthetic genes into a cluster.
Two key transcription factors, AurR1 and AurR2, are implicated in the regulation of the this compound (and aurofusarin) gene cluster rasmusfrandsen.dkmdpi.comresearchgate.netacs.org. AurR1 is identified as a positive-acting transcription factor essential for the full expression of genes within the cluster, including PKS12, AurJ, AurF, and Gip1 rasmusfrandsen.dkresearchgate.netacs.org. Deletion of AurR1 results in the complete absence of both aurofusarin and this compound biosynthesis rasmusfrandsen.dkresearchgate.netacs.org. AurR2, containing binuclear zinc clusters (Zn2Cys6) typical of fungal transcription factors, is considered a putative co-regulator of the PKS12 gene cluster rasmusfrandsen.dkmdpi.com. Deletion of AurR2 leads to an altered ratio between aurofusarin and this compound, often resulting in a significant increase in this compound production compared to the wild type rasmusfrandsen.dkmdpi.comresearchgate.netacs.org. This suggests AurR2 may fine-tune the expression, potentially allowing a controlled switch between the biosynthesis of this compound and aurofusarin rasmusfrandsen.dk.
The genes responsible for this compound biosynthesis are organized into a gene cluster, commonly referred to as the PKS12 gene cluster rasmusfrandsen.dkresearchgate.netppjonline.orgnih.govmdpi.comresearchgate.netacs.orgresearchgate.netmdpi.com. This cluster is conserved across various Fusarium species, such as F. graminearum and F. culmorum rasmusfrandsen.dkscielo.br. Bioinformatic analysis and targeted gene deletion experiments have been instrumental in mapping this cluster and elucidating its components nih.govrasmusfrandsen.dkresearchgate.netacs.org. The cluster typically includes the PKS12 gene, along with genes encoding tailoring enzymes like AurZ, AurJ, Gip1, AurF, AurO, and AurS, as well as the regulatory transcription factors AurR1 and AurR2 nih.govnih.govmdpi.comresearchgate.net. The co-localization of these genes strongly indicates a coordinated regulation of this compound production nih.govrasmusfrandsen.dkresearchgate.net.
Biological Activities and Pharmacological Potential of Rubrofusarin and Its Derivatives
Anticancer and Cytotoxic Activities.researchgate.netresearchgate.netmdpi.commedchemexpress.com
Rubrofusarin has demonstrated notable anticancer and cytotoxic effects across a range of studies. researchgate.netresearchgate.netmdpi.commedchemexpress.com This activity is attributed to its ability to interfere with critical cellular processes in cancer cells, leading to cell death and inhibition of tumor growth.
A key mechanism behind this compound's anticancer potential is its inhibitory effect on human DNA topoisomerase II-α. researchgate.netacs.orgscielo.br Research has shown that this compound can completely inhibit the relaxation activity of this enzyme at a concentration of 120 µM, a result comparable to the effects of the known anticancer drug etoposide. scielo.brscielo.br By targeting DNA topoisomerase II-α, an enzyme crucial for DNA replication and transcription, this compound can induce apoptosis (programmed cell death) in cancer cells. This inhibitory action positions this compound as a promising candidate for the development of novel anticancer therapies. researchgate.netscielo.br
This compound has exhibited cytotoxic activity against several human cancer cell lines. For instance, this compound B, a related compound, was found to be cytotoxic to the SW1116 colon cancer cell line with a half-maximal inhibitory concentration (IC50) of 4.5 μg/ml. researchgate.net Furthermore, this compound itself showed moderate cytotoxic effects on the lymphoma cell lines L5178Y, Ramos, and Jurkat, with IC50 values of 7.7, 6.2, and 6.3 μM, respectively. researchgate.net Studies have also reported its cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 of 11.51 µg/mL. researchgate.net
Table 1: Cytotoxic Activity of this compound and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| This compound B | SW1116 (Colon Cancer) | 4.5 µg/ml researchgate.net |
| This compound | L5178Y (Lymphoma) | 7.7 µM researchgate.net |
| This compound | Ramos (Lymphoma) | 6.2 µM researchgate.net |
| This compound | Jurkat (Lymphoma) | 6.3 µM researchgate.net |
| This compound | MCF-7 (Breast Cancer) | 11.51 µg/mL researchgate.net |
| This compound | MCF-7adr (Resistant Breast Cancer) | 7.8±0.6 µM aacrjournals.org |
Beyond its direct cytotoxic effects, this compound has been shown to enhance the efficacy of existing chemotherapeutic agents. researchgate.netaacrjournals.org A significant finding is its ability to sensitize the adriamycin-resistant breast cancer cell line, MCF-7adr, to paclitaxel (B517696). researchgate.netaacrjournals.org Research demonstrated that combining this compound with paclitaxel dramatically overcame the resistance of MCF-7adr cells, reducing the IC50 of paclitaxel from 4.9 µM to 4.9 nM. aacrjournals.org This sensitizing effect is attributed to the inhibition of P-glycoprotein efflux activity, a common mechanism of drug resistance in cancer cells. aacrjournals.orgresearchgate.net By blocking this pump, this compound increases the intracellular concentration of chemotherapeutic drugs like paclitaxel, thereby potentiating their cytotoxic effects. aacrjournals.org
Antioxidant Properties.medchemexpress.comontosight.aiontosight.ai
This compound and its derivatives are recognized for their potent antioxidant properties. medchemexpress.comontosight.aiontosight.ai This activity is crucial in combating oxidative stress, a condition implicated in the development of various chronic diseases.
The antioxidant capacity of this compound is linked to its ability to scavenge free radicals. researchgate.net Phenolic compounds, such as this compound, are well-documented for their free radical scavenging capabilities. nih.govbioline.org.br Studies on related compounds, like nor-rubrofusarin glucoside, have demonstrated strong free-radical scavenging activity. researchgate.net This property allows this compound to protect cells from the damaging effects of reactive oxygen species (ROS), which are unstable molecules that can harm DNA, proteins, and lipids within cells. bioline.org.brnih.gov
Anti-inflammatory Effects.ontosight.aiontosight.aicymitquimica.com
In addition to its anticancer and antioxidant activities, this compound exhibits anti-inflammatory effects. ontosight.aiontosight.ai While the precise mechanisms are still under investigation, the anti-inflammatory properties of this compound and its derivatives, such as this compound-6-glucoside, are noted in scientific literature. ontosight.aicymitquimica.com This suggests a potential role for this compound in modulating inflammatory pathways, which are often dysregulated in various disease states.
Antimicrobial Properties (Antibacterial, Antimycobacterial)
This compound, a naturally occurring polyketide, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation. sigmaaldrich.commedchemexpress.com Studies have revealed its potential against various microbes, including bacteria and mycobacteria.
Research has shown that this compound and its derivatives exhibit antibacterial activity. ontosight.ai For instance, this compound isolated from Aspergillus niger GTS01-4 displayed moderate activity against E. coli, S. aureus, and B. subtilis, with inhibition zones ranging from 6 to 8 mm at a concentration of 100 μ g/disc . aip.orgresearchgate.netaip.org Furthermore, certain naphtho-γ-pyrones, including this compound B, have shown growth inhibition against five different microbes with Minimum Inhibitory Concentrations (MICs) between 1.9 and 31.2 μg/ml. researchgate.net Another study highlighted that lateropyrone, a related compound, exhibited good to weak activity against a panel of Gram-positive bacteria, with MICs from 3.1 to 25 μM. researchgate.net
In the context of antimycobacterial activity, this compound has shown promising results. Bioactivity-directed fractionation of Senna obliqua extract led to the isolation of this compound, which demonstrated an MIC of 12.0 microg/mL against Mycobacterium tuberculosis in a radiometric culture. researchgate.net This was the first report of such activity associated with naphthopyrone compounds. researchgate.net Other related compounds have also been investigated, with two new dimeric naphtho-γ-pyrones showing weak antimycobacterial activities against Mycobacterium tuberculosis H37Rv, with MIC values of 43.0 and 21.5 μM, respectively. nih.gov
Interactive Data Table: Antimicrobial Activity of this compound and Related Compounds
| Compound | Test Organism | Activity | Source |
| This compound | E. coli, S. aureus, B. subtilis | Moderate activity (6-8 mm inhibition zone at 100 μ g/disc ) | aip.orgresearchgate.netaip.org |
| This compound B | Five test microbes | MICs ranging from 1.9 to 31.2 μg/ml | researchgate.net |
| Lateropyrone | Gram-positive bacteria | MICs ranging from 3.1 to 25 μM | researchgate.net |
| This compound | Mycobacterium tuberculosis | MIC of 12.0 microg/mL | researchgate.net |
| Dimeric naphtho-γ-pyrones | Mycobacterium tuberculosis H37Rv | MICs of 43.0 and 21.5 μM | nih.gov |
Neuropharmacological Activities
Recent studies have highlighted the neuropharmacological potential of this compound, suggesting its therapeutic utility in neurological disorders. medchemexpress.com Research indicates that this compound may offer neuroprotective effects and could be beneficial in managing conditions like depression and Alzheimer's disease. researchgate.netmdpi.com
Amelioration of Depressive Symptoms
This compound has been shown to alleviate depressive symptoms in preclinical models. researchgate.netmdpi.comnih.gov Chronic administration of this compound has been found to counteract depressive behaviors induced by chronic restraint stress (CRS). medchemexpress.commdpi.comnih.govresearchgate.net
Effects on Neurodegeneration and Neurogenesis
Studies have demonstrated that this compound can mitigate neurodegeneration and promote neurogenesis. researchgate.net In a mouse model of chronic restraint stress, this compound treatment significantly decreased the number of Fluoro-Jade B-positive cells, which are markers of neuronal degeneration, within the hippocampus. mdpi.comresearchgate.net Furthermore, the same study observed that this compound treatment led to a significant increase in the number of newborn neurons in the hippocampus of these mice. mdpi.comresearchgate.net
Modulation of Neuroinflammation
This compound has been observed to modulate neuroinflammatory processes. researchgate.net In animal models of chronic stress, this compound treatment ameliorated microglial activation and the expression of inflammasome markers, such as nod-like receptor family pyrin domain containing 3 (NLRP3) and adaptor protein apoptosis-associated speck-like protein containing CARD (ASC). mdpi.comresearchgate.net This suggests that this compound can suppress the neuroinflammatory response associated with depressive symptoms. nih.gov
Inhibition of Monoamine Oxidase-A (hMAO-A)
This compound has been identified as an inhibitor of human monoamine oxidase-A (hMAO-A). acs.orgmedchemexpress.com One study reported that this compound displayed potent inhibitory activity against hMAO-A with an IC₅₀ value of 5.90 ± 0.99 μM, which was more potent than the reference drug, deprenyl (B1670267) HCl. acs.org Enzyme kinetic studies revealed that this compound acts as a mixed-competitive inhibitor of hMAO-A. acs.org Its glycosylated derivatives, such as this compound triglucoside, also inhibit hMAO-A, although with a higher IC₅₀ of 85.5 μM. medchemexpress.comdcchemicals.com
Interactive Data Table: hMAO-A Inhibitory Activity of this compound and its Derivatives
| Compound | IC₅₀ (μM) | Type of Inhibition | Source |
| This compound | 5.90 ± 0.99 | Mixed-competitive | acs.org |
| This compound triglucoside | 85.5 | - | medchemexpress.comdcchemicals.com |
| Deprenyl HCl (reference) | 10.23 ± 0.82 | - | acs.org |
Potential in Alzheimer's Disease Therapy
This compound and its derivatives have emerged as promising candidates for the development of therapies for Alzheimer's disease (AD). researchgate.netsemanticscholar.orgresearchgate.net Research suggests their potential to target key pathological features of the disease.
Studies have shown that this compound and its glycosides can inhibit enzymes relevant to AD, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). semanticscholar.orgsmolecule.comchemfaces.com For instance, this compound 6-O-β-D-gentiobioside demonstrated significant inhibition of AChE, while nor-rubrofusarin 6-O-β-D-glucoside was a potent inhibitor of BACE1. semanticscholar.orgchemfaces.com The structure-activity relationship studies have indicated that the presence and type of glycosylation play a crucial role in the inhibitory activity of these compounds. semanticscholar.orgsmolecule.comchemfaces.com Specifically, the gentiobiosyl moiety in this compound is important for AChE inhibition. semanticscholar.orgsmolecule.com
Interactive Data Table: Inhibitory Activity of this compound Derivatives against AD-related Enzymes
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
| This compound 6-O-β-D-gentiobioside | AChE | 15.94 ± 0.32 | semanticscholar.org |
| Nor-rubrofusarin 6-O-β-D-glucoside | BACE1 | - | semanticscholar.orgchemfaces.com |
| Isothis compound 10-O-β-D-gentiobioside | AChE/BACE1 | Promising inhibitory activity | chemfaces.com |
Inhibition of Cholinesterases (AChE, BChE)
This compound and its derivatives, isolated from Cassia obtusifolia, have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. mdpi.comnih.gov A study investigating six of these compounds, including this compound, revealed promising inhibitory potential against both AChE and BACE1. nih.govebi.ac.uk
Among the tested derivatives, this compound 6-O-β-d-gentiobioside was the most potent AChE inhibitor with an IC₅₀ value of 15.94 ± 0.32 µM. mdpi.com In contrast, this compound 6-O-β-d-glucopyranoside showed the weakest inhibition at 148.08 ± 2.09 µM. mdpi.com The inhibitory activity of the compounds against AChE followed the order: this compound 6-O-β-d-gentiobioside > this compound 6-O-β-d-triglucoside > isothis compound 10-O-β-d-gentiobioside > nor-rubrofusarin 6-O-β-d-glucoside > this compound > this compound 6-O-β-d-glucopyranoside. mdpi.com Structure-activity relationship (SAR) analysis highlighted the significance of the gentiobiosyl moiety in this compound for effective AChE inhibition. mdpi.comnih.govebi.ac.uk
Interestingly, while this compound itself showed some activity, its glycosylated forms, particularly the one with a gentiobiosyl group, were more effective. mdpi.com This suggests that the sugar component plays a crucial role in the interaction with the enzyme. frontiersin.org Kinetic studies identified this compound 6-O-β-d-gentiobioside as a mixed-type inhibitor of AChE. mdpi.comebi.ac.uk
| Compound | AChE IC₅₀ (µM) |
| This compound | > 100 |
| This compound 6-O-β-d-glucopyranoside | 148.08 ± 2.09 |
| This compound 6-O-β-d-gentiobioside | 15.94 ± 0.32 |
| Nor-rubrofusarin 6-O-β-d-glucoside | 86.05 ± 2.01 |
| Isothis compound 10-O-β-d-gentiobioside | 83.52 ± 1.56 |
| This compound 6-O-β-d-triglucoside | 82.31 ± 1.63 |
| Berberine (Positive Control) | 0.68 ± 0.01 |
Source: mdpi.com
Inhibition of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
This compound and its derivatives have also been evaluated for their ability to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), another key enzyme in the pathogenesis of Alzheimer's disease. mdpi.comnih.gov With the exception of isothis compound 10-O-β-d-gentiobioside, all tested compounds exhibited promising inhibitory activity, with IC₅₀ values from 14.41 to 190.63 µM. mdpi.com
Nor-rubrofusarin 6-O-β-d-glucoside was the most potent BACE1 inhibitor, with an IC₅₀ of 14.41 µM, which was more potent than the positive control, quercetin (B1663063) (IC₅₀ = 21.42 µM). mdpi.com The order of BACE1 inhibitory activity was: nor-rubrofusarin 6-O-β-d-glucoside > this compound 6-O-β-d-gentiobioside > this compound > this compound 6-O-β-d-glucopyranoside > this compound 6-O-β-d-triglucoside > isothis compound 10-O-β-d-gentiobioside. mdpi.com
Structure-activity relationship studies indicated that the presence of a hydroxyl group at the C-8 position and a glucosyl moiety at the C-6 position in nor-rubrofusarin are important for BACE1 inhibition. mdpi.comnih.govebi.ac.uk Kinetic and molecular docking studies revealed that nor-rubrofusarin 6-O-β-d-glucoside acts as a mixed-type inhibitor of BACE1. mdpi.comebi.ac.uk
| Compound | BACE1 IC₅₀ (µM) |
| This compound | > 100 |
| This compound 6-O-β-d-glucopyranoside | 190.63 ± 2.45 |
| This compound 6-O-β-d-gentiobioside | 29.53 ± 1.01 |
| Nor-rubrofusarin 6-O-β-d-glucoside | 14.41 ± 0.52 |
| Isothis compound 10-O-β-d-gentiobioside | > 200 |
| This compound 6-O-β-d-triglucoside | > 200 |
| Quercetin (Positive Control) | 21.42 ± 0.98 |
Source: mdpi.com
Prevention of Amyloid-β (Aβ) Aggregation
The aggregation of amyloid-β (Aβ) peptides is a central event in the development of Alzheimer's disease. nih.gov Research has shown that this compound can interfere with this process. nih.gov
In one study, this compound was found to inhibit the aggregation of Aβ in a concentration-dependent manner. nih.gov Furthermore, it was capable of disaggregating pre-formed Aβ fibrils, also in a concentration-dependent manner. nih.gov Animal studies have supported these in vitro findings. While aggregated Aβ induced memory loss in a mouse model, Aβ that was pre-incubated with this compound did not cause the same level of memory impairment. nih.gov Administration of this compound also helped to alleviate memory loss induced by Aβ aggregates. nih.gov These findings suggest that this compound can reduce the formation of Aβ fibrils and may help to improve memory deficits associated with Alzheimer's disease. nih.gov
Anti-estrogenic Activity
Some studies have indicated that this compound possesses anti-estrogenic properties. acs.orgnih.gov Research on the phenolic constituents of Cassia tora seeds, from which this compound can be isolated, identified it as having significant anti-estrogenic activity. ebi.ac.uk This activity was observed in an estrogen-dependent proliferation assay using MCF-7 cells. ebi.ac.uk
Antidiabetic Potential
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin (B600854) signaling. acs.orgnih.gov Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.
In one study, this compound demonstrated potent inhibition of the PTP1B enzyme with an IC₅₀ value of 16.95 ± 0.49 μM. acs.orgnih.gov In contrast, its glycosylated derivatives showed reduced activity. acs.orgnih.gov For example, this compound 6-O-β-d-glucopyranoside had an IC₅₀ of 87.36 ± 1.08 μM, while other glycosides were even less active. acs.orgnih.gov This suggests that, for PTP1B inhibition, the aglycone form (this compound) is more effective than its glycosides. acs.orgnih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-competitive inhibitor of PTP1B. acs.orgnih.gov
| Compound | PTP1B IC₅₀ (µM) |
| This compound | 16.95 ± 0.49 |
| This compound 6-O-β-d-glucopyranoside | 87.36 ± 1.08 |
| This compound 6-O-β-d-gentiobioside | >100 |
| This compound triglucoside | >100 |
| Cassiaside (B57354) B2 | >100 |
| Ursolic acid (Reference) | 2.29 ± 0.04 |
Impact on Glucose Uptake and Gluconeogenesis
This compound has been shown to positively impact glucose metabolism in insulin-resistant cells. acs.org In a study using insulin-resistant HepG2 cells, this compound significantly increased insulin-stimulated glucose uptake in a dose-dependent manner. acs.org At concentrations of 12.5, 25, and 50 μM, the relative glucose uptake percentages were 68.54%, 81.27%, and 98.47%, respectively. acs.org
Furthermore, this compound was found to decrease the expression of key enzymes involved in gluconeogenesis, the process of synthesizing glucose. acs.org Specifically, it reduced the expression of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). acs.org This suggests that this compound can help to lower glucose production in the liver.
The mechanism behind these effects appears to be related to the insulin signaling pathway. This compound was observed to inhibit the expression of PTP1B in a dose-dependent manner in insulin-resistant HepG2 cells. acs.org By inhibiting this negative regulator, this compound promotes the insulin signaling cascade. This is supported by the finding that this compound increased the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1), which are key downstream components of the insulin signaling pathway. acs.org
Phytotoxic Effects
This compound and its derivatives have demonstrated notable phytotoxic effects, suggesting their potential as natural herbicides. Research has shown that these compounds can significantly inhibit the growth of various plant species.
Bioactivity-directed fractionation of the fermentation broth and mycelium of the coprophilous fungus Guanomyces polythrix led to the isolation of several phytotoxic compounds, including this compound B. ebi.ac.ukacs.orgnih.gov These isolated compounds, including this compound B, caused significant inhibition of radicle growth in two weed seedlings: Amaranthus hypochondriacus and Echinochloa crusgalli. ebi.ac.ukacs.orgnih.gov This indicates that this compound B possesses herbicidal properties. nih.gov The phytotoxic activity of these compounds from Guanomyces polythrix has been documented in several studies. nih.govresearchgate.netmdpi.com
The phytotoxicity of this compound is considered a biologically important characteristic, and it has been studied alongside its other activities like antimycobacterial and antiallergic effects. ppjonline.org The mechanism of its phytotoxic action may involve interference with cellular metabolic phenomena, as some of these compounds have been shown to interact with calmodulin, a key regulatory protein in plants. ebi.ac.uk
Table 1: Phytotoxic Effects of this compound and its Derivatives
| Compound | Source Organism | Affected Plant Species | Observed Effect | Reference |
|---|---|---|---|---|
| This compound B | Guanomyces polythrix | Amaranthus hypochondriacus | Significant inhibition of radicle growth | ebi.ac.ukacs.orgnih.gov |
| This compound B | Guanomyces polythrix | Echinochloa crusgalli | Significant inhibition of radicle growth | ebi.ac.ukacs.orgnih.gov |
Other Biological Activities (e.g., Xanthine (B1682287) Oxidase Inhibition, Fluorescent Probe Applications)
Beyond its phytotoxic effects, this compound and its derivatives exhibit other significant biological activities, including the inhibition of xanthine oxidase and potential applications as fluorescent probes.
Xanthine Oxidase Inhibition:
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. ayurvedjournal.com Inhibitors of this enzyme are crucial in the treatment of hyperuricemia and related conditions like gout. ayurvedjournal.comoup.com
Extracts from the endophytic fungus Aspergillus niger (IFB-E003), which produces this compound B, have shown substantial xanthine oxidase inhibitory actions. oup.comoup.comnih.gov While aurasperone A, another naphtho-γ-pyrone isolated from the same fungus, was identified as a potent inhibitor of XO with an IC50 value of 10.9 µmol/L, this compound B is recognized as a strong co-inhibitor. ebi.ac.ukoup.comnih.gov
Furthermore, a derivative, this compound 6-O-α-L-rhamnosyl-(1 → 6)-O-β-D-glucopyranoside, isolated from the roots of Berchemia lineata, demonstrated very high xanthine oxidase inhibitory capacity, even greater than that of the known inhibitors quercetin and emodin. ayurvedjournal.com
Table 2: Xanthine Oxidase Inhibitory Activity of this compound and its Derivatives
| Compound | Source | IC50 Value | Reference |
|---|---|---|---|
| Aurasperone A (co-metabolite with this compound B) | Aspergillus niger | 10.9 µmol/l | ebi.ac.ukoup.comnih.gov |
| This compound 6-O-α-L-rhamnosyl-(1 → 6)-O-β-D-glucopyranoside | Berchemia lineata | Higher than quercetin and emodin | ayurvedjournal.com |
Fluorescent Probe Applications:
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, and they are invaluable tools in biological and medical research for imaging and sensing. rsc.orgnih.gov These probes can be used to visualize cellular processes, detect specific molecules, and monitor biological reactions in real-time. rsc.orgmdpi.com
The inherent bioactivity and spectroscopic properties of this compound have led to investigations into its potential as a fluorescent probe. nih.govresearchgate.net Studies have effectively demonstrated the fitness of this compound for such applications. nih.govresearchgate.net The development of natural product-based fluorescent probes is an expanding field, offering tools for bioimaging and biochemical studies. rsc.orgmdpi.com
Structure Activity Relationship Sar Studies of Rubrofusarin and Its Analogues
Influence of Glycosylation on Biological Activity
Glycosylation, the process of attaching sugar moieties to a compound, significantly modulates the biological activity of rubrofusarin and its analogues. Studies on compounds isolated from Cassia obtusifolia have provided detailed insights into this influence, particularly concerning enzyme inhibition related to Alzheimer's disease (AD) and other metabolic pathways.
Acetylcholinesterase (AChE) Inhibition: The introduction of a gentiobiosyl moiety to the this compound scaffold (compound 1) has been shown to increase its acetylcholinesterase (AChE) inhibitory activity. For instance, this compound 6-O-β-D-gentiobioside (compound 3) demonstrated the most potent AChE inhibition among its derivatives, with an IC50 value of 15.94 ± 0.32 µM. This was significantly more effective than this compound 6-O-β-D-glucopyranoside (compound 2), which possesses a single sugar moiety, and this compound (compound 1), which has no sugar moiety. Further addition of glucose, such as in this compound 6-O-β-D-triglucoside (compound 6), was observed to decrease the AChE inhibitory activity, suggesting that the gentiobiosyl moiety represents an optimal sugar length for this particular biological activity nih.gov. The presence of two sugar moieties was found to inhibit AChE nine times more effectively than compounds lacking a sugar moiety mpg.de.
β-site Amyloid Precursor Protein (APP)-cleaving Enzyme 1 (BACE1) Inhibition: In contrast to AChE inhibition, glycosylation generally led to a reduction in BACE1 inhibitory activity compared to the aglycone, this compound nih.gov. However, nor-rubrofusarin 6-O-β-D-glucoside (compound 4) showed notable BACE1 inhibition, and the glucosyl moiety at the C-6 position in this compound appeared to be a significant determinant of its BACE1 inhibitory effect nih.gov.
The following table summarizes the inhibitory activities of this compound and its glycosylated derivatives against AChE, BChE, and BACE1, highlighting the influence of glycosylation patterns.
Table 1: Inhibitory Activities of this compound and its Glycosylated Derivatives against AChE, BChE, and BACE1 nih.gov
| Compound No. | Compound Name | AChE IC50 (µM) ± SD | BChE IC50 (µM) ± SD | BACE1 IC50 (µM) ± SD |
| 1 | This compound | 90.01 ± 2.38 | Not Active | 90.01 ± 2.38 |
| 2 | This compound 6-O-β-D-glucopyranoside | 148.08 ± 2.09 | Not Active | 190.63 ± 1.87 |
| 3 | This compound 6-O-β-D-gentiobioside | 15.94 ± 0.32 | 141.15 ± 1.23 | 85.66 ± 3.98 |
| 4 | Nor-rubrofusarin 6-O-β-D-glucoside | 86.05 ± 2.01 | Not Active | 14.41 ± 2.87 |
| 5 | Isothis compound 10-O-β-D-gentiobioside | 83.52 ± 1.56 | Not Active | 190.63 ± 1.87 |
| 6 | This compound 6-O-β-D-triglucoside | 82.31 ± 1.63 | Not Active | 190.63 ± 1.87 |
| Berberine | (Positive Control for AChE) | 0.68 ± 0.01 | - | - |
| Quercetin (B1663063) | (Positive Control for BACE1) | - | - | 21.42 ± 1.04 |
Note: "Not Active" indicates IC50 > 200 µM.
Impact of Methoxy (B1213986) and Hydroxyl Group Positions on Activity
The positioning of methoxy and hydroxyl groups on the naphthopyrone core significantly influences the biological activity of this compound derivatives.
BACE1 and AChE Inhibition: A crucial finding highlights the importance of a hydroxyl group at the C-8 position for enhanced BACE1 inhibitory activity nih.gov. For instance, nor-rubrofusarin 6-O-β-D-glucoside (compound 4), which has a hydroxyl group at C-8, demonstrated potent BACE1 inhibition (IC50 = 14.41 µM) nih.gov. In contrast, this compound 6-O-β-D-glucopyranoside (compound 2), which has a methoxyl group at C-8, showed significantly lower BACE1 inhibitory activity (IC50 = 148.08 µM) nih.gov. This suggests that the presence of a hydroxyl group at C-8 is essential for strong BACE1 inhibition nih.gov. Similar observations were made for AChE inhibitory activity, where the introduction of a hydroxyl group at the C-8 position of compound 2 (IC50 = 148.08 µM) in compound 4 (IC50 = 86.05 µM) increased the inhibitory activity nih.gov. Studies on naphtho-γ-pyrone monomers also indicated that a hydroxyl group at position 8 is important for activity, with compounds 1 and 2 showing stronger Aβ aggregation inhibition than their methylated counterparts fishersci.ca. Furthermore, the presence of methoxy groups at C-8 and 8', a hydroxyl group at C-5, and a methyl group at C-2 appear to be essential for AChE inhibition in naphtho-γ-pyrones massbank.eu.
Effect of Pyrone Ring Arrangement on Naphthopyrone Derivatives
The structural arrangement of the pyrone ring within naphthopyrone derivatives, particularly its fusion to the naphthalene (B1677914) core, plays a critical role in determining biological activity.
AChE Inhibition: The arrangement of the pyrone ring at the naphthalene ring, along with the sugar position, significantly influences the inhibitory activity against AChE nih.gov. A comparative study between this compound 6-O-β-D-gentiobioside (compound 3) and its isomer, isothis compound 10-O-β-D-gentiobioside (compound 5), illustrates this point. While compound 3 exhibited potent AChE inhibition (IC50 = 15.94 µM), its isomer, compound 5, showed considerably weaker activity (IC50 = 83.52 µM) nih.gov. This notable difference underscores the importance of the specific pyrone ring arrangement and the site of glycosidic linkage for optimal biological effect nih.gov. Additionally, research suggests that linear naphtho-γ-pyrones tend to be more active than angular naphtho-γ-pyrones in AChE inhibition massbank.eu.
Table 2: Comparative AChE Inhibitory Activity of this compound Isomers nih.gov
| Compound No. | Compound Name | AChE IC50 (µM) ± SD | Structural Feature |
| 3 | This compound 6-O-β-D-gentiobioside | 15.94 ± 0.32 | Gentiobiosyl at C-6, specific pyrone arrangement |
| 5 | Isothis compound 10-O-β-D-gentiobioside | 83.52 ± 1.56 | Gentiobiosyl at C-10, isomeric pyrone arrangement |
The pyrone ring system is a versatile structural motif found in numerous bioactive natural products, contributing to a wide array of pharmacological properties fishersci.atresearchgate.net.
Advanced Analytical and Spectroscopic Research on Rubrofusarin
High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification
High-resolution mass spectrometry, particularly when coupled with ultrahigh-performance liquid chromatography (UHPLC), serves as a powerful tool for the analysis of Rubrofusarin. nih.gov Techniques like hybrid quadrupole orbital ion trap mass spectrometry (Q-Orbitrap MS) offer high accuracy and sensitivity, making them ideal for both identifying and quantifying the compound in complex matrices such as grains. nih.govnih.gov
In identification studies, the Q-Orbitrap operating in data-dependent tandem MS² (ddMS²) mode provides accurate masses of product ions, offering a higher level of confidence than traditional triple quadrupole analyzers. acs.org For this compound, a mass accuracy within ±5 ppm has been achieved for the standard compound, in spiked matrices, and in positive samples. acs.org Fragmentation of the protonated molecule ([M+H]⁺ at m/z 273.0757) is initiated by the protonation of an oxygen atom, leading to characteristic fragment ions that confirm the compound's identity. acs.orgresearchgate.net
For quantification, HRMS has been successfully applied to determine the concentration of this compound in various cereal crops. nih.gov The method demonstrates good recovery rates and precision in different grain matrices. nih.gov
| Matrix | Concentration Range (μg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Maize | 3.278–33.82 | 84.7–105.4 | 1.4–8.4 |
| Rice | 0.815–61.86 | 84.7–105.4 | 1.4–8.4 |
| Wheat | 7.362–47.24 | 84.7–105.4 | 1.4–8.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound. researchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon skeleton and the chemical environment of each proton and carbon atom. researchgate.net
The ¹H NMR spectrum of this compound displays characteristic signals, including a strongly deshielded signal for a chelated hydroxyl group (δH 14.91), which indicates its proximity to a carbonyl group. researchgate.net It also shows signals for aromatic protons, a methoxy (B1213986) group (δH 3.92), and a methyl group attached to an sp² carbon (δH 2.38). researchgate.net
The ¹³C NMR spectrum reveals 15 distinct carbon signals. researchgate.net These include signals corresponding to methine carbons, oxygenated sp² carbons, a γ-lactone carbonyl carbon (δC 185.0), a methoxy group carbon (δC 56.2), and a methyl group carbon (δC 20.5). researchgate.net The combination of ¹H, ¹³C, and two-dimensional NMR experiments like HMQC allows for the unambiguous assignment of all signals and confirmation of the connectivity within the molecule. researchgate.net
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
|---|---|---|
| 2 | 162.3 | - |
| 3 | 97.9 | 6.04 (s) |
| 4 | 185.0 | - |
| 4a | 105.5 | - |
| 5 | 162.1 | - |
| 6 | 160.9 | 14.91 (s) |
| 7 | 101.5 | 6.47 (d, 2.4) |
| 8 | 161.7 | - |
| 9 | 107.5 | 6.70 (d, 2.4) |
| 9a | 137.5 | - |
| 10a | 103.5 | - |
| 2-CH₃ | 20.5 | 2.38 (s) |
| 8-OCH₃ | 56.2 | 3.92 (s) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Vibrational Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum is influenced by the conjugated system of the benzo[g]chromen-4-one core. Experimental studies have identified a maximum absorption (λmax) for this compound at approximately 498 nm. ajbls.com Theoretical studies using a time-dependent self-consistent field (TD-SCF) approach suggest that the longest wavelength band in the absorption spectrum is associated with a HOMO→LUMO π,π* electronic transition, with a calculated excitation maximum around 379 nm in ethanol. researchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of the molecule, corresponding to the stretching and bending of chemical bonds. nih.gov Theoretical modeling of this compound's vibrational spectra has been performed to assign the characteristic peaks. nih.govnih.gov These computational analyses help in interpreting the experimental IR and Raman spectra, providing further confirmation of the molecular structure. nih.gov
| Technique | Parameter | Observed/Calculated Value | Solvent/Phase |
|---|---|---|---|
| UV-Vis Spectroscopy (Experimental) | λmax | 498 nm | Not specified |
| UV-Vis Spectroscopy (Theoretical) | λmax | ~379 nm | Ethanol |
Computational and Theoretical Studies (e.g., Density Functional Theory for Conformational Analysis)
Computational and theoretical methods, particularly Density Functional Theory (DFT), are employed to investigate the structural and electronic properties of this compound. nih.govspectroscopyonline.com These studies provide insights that complement experimental data. DFT calculations have been used to investigate the molecule's geometry, possible rotational conformers, and tautomers. researchgate.netspectroscopyonline.com
Research has shown that the stable molecular structure of this compound has a group symmetry close to Cₛ. researchgate.netnih.govspectroscopyonline.com Conformational analysis reveals that the smallest potential barrier for rotation is associated with the methoxy group. nih.govspectroscopyonline.com In contrast, the rotation of the hydroxyl groups leads to significantly higher energy states, indicating they are less flexible. nih.govspectroscopyonline.com
Furthermore, time-dependent DFT (TD-DFT) is used to model electronic singlet transitions and interpret the UV-Vis absorbance spectra. nih.govspectroscopyonline.com These calculations show that rotation of the methoxy group conformer results in a relatively small shift in the most active absorption bands. nih.govspectroscopyonline.com However, a much larger long-wavelength shift of the absorption bands is predicted for the tautomeric form of the molecule. nih.govspectroscopyonline.com
Toxicological Considerations and Safety Aspects
Contribution to Mycotoxin Mixtures
Quantitative analyses have revealed varying concentrations of rubrofusarin in agricultural commodities. For instance, in grain samples, this compound concentrations were found to range from 3.278 to 33.82 μg/kg in maize, 0.815 to 61.86 μg/kg in rice, and 7.362 to 47.24 μg/kg in wheat. cenmed.comsemanticscholar.org Furthermore, this compound has been detected in oilseed cake samples, alongside a complex mixture of other mycotoxins, including aflatoxin B1 + B2, ochratoxin A + B, cyclopiazonic acid, equisetin, tenuazonic acid, 3-nitropropionic acid, and citrinin, with this compound concentrations ranging from 81 to 1125 ppb. researchgate.net Its co-occurrence with aurofusarin (B79076), a related naphthoquinone known for its cytotoxicity, oxidative stress induction, and DNA damage capabilities, further implicates this compound in the combined toxic effects of Fusarium mycotoxin mixtures. cenmed.comsemanticscholar.orgnih.govcdutcm.edu.cn
| Grain Type | This compound Concentration Range (µg/kg) cenmed.comsemanticscholar.org |
|---|---|
| Maize | 3.278 - 33.82 |
| Rice | 0.815 - 61.86 |
| Wheat | 7.362 - 47.24 |
| Sample Type | This compound Concentration Range (ppb) researchgate.net | Co-occurring Mycotoxins researchgate.net |
|---|---|---|
| Oilseed Cake | 81 - 1125 | Aflatoxin B1 + B2, Ochratoxin A + B, Cyclopiazonic Acid, Equisetin, Tenuazonic Acid, 3-Nitropropionic Acid, Citrinin |
Cytotoxicity in Mammalian Cells
Research has demonstrated the cytotoxic potential of this compound in various mammalian cell lines. This compound exhibited cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 11.51 µg/mL. ymilab.com It also showed moderate cytotoxic effects on lymphoma cell lines, with IC50 values of 7.7 μM for L5178Y, 6.2 μM for Ramos, and 6.3 μM for Jurkat cells. nih.gov Additionally, this compound B, a related compound, was found to be cytotoxic to the colon cancer cell line SW1116. nih.govbiosynth.com
In studies involving HepG2 cells, this compound was found to be non-toxic at concentrations up to 50 μM, but it did exhibit toxicity at 100 μM. scbt.com Furthermore, this compound has been observed to enhance the cytotoxicity of paclitaxel (B517696) (PTX) against the adriamycin-resistant breast cancer cell line MCF-7adr. nih.gov
| Cell Line | Cytotoxicity (IC50) ymilab.comnih.gov |
|---|---|
| MCF-7 (Breast Cancer) | 11.51 µg/mL |
| L5178Y (Lymphoma) | 7.7 μM |
| Ramos (Lymphoma) | 6.2 μM |
| Jurkat (Lymphoma) | 6.3 μM |
| HepG2 (Liver) | Toxic at 100 μM (non-toxic up to 50 μM) scbt.com |
Oxidative Stress Induction and DNA Damage
While aurofusarin, a structurally similar compound, is explicitly reported to generate oxidative stress and induce DNA damage, this compound's role in these processes is primarily indicated through its interaction with cellular DNA machinery. cenmed.comsemanticscholar.orgnih.gov this compound has been shown to completely inhibit the activity of human DNA topoisomerase II-α. cenmed.comsemanticscholar.orgnih.govbiosynth.com DNA topoisomerase II-α is a crucial enzyme involved in DNA replication, transcription, and repair, and its inhibition can lead to DNA strand breaks and genomic instability, thereby contributing to DNA damage. nih.gov
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a well-known inducer of DNA damage. cenmed.comnih.govuni.lu Although direct evidence of this compound inducing oxidative stress is not as prominent as for aurofusarin, its ability to interfere with DNA topoisomerase II-α suggests a mechanism through which it can lead to DNA damage.
Comparison of Aglycone and Glycoside Toxicity
The biological activities and toxicity of natural products can be significantly altered by glycosylation, the attachment of sugar moieties. This compound exists as an aglycone, and its glycosides include compounds such as this compound 6-O-β-D-glucopyranoside, this compound 6-O-β-D-gentiobioside, this compound triglucoside, and cassiaside (B57354) B2. scbt.comnih.govinvivochem.cnnih.gov
Studies comparing the toxicity of this compound (aglycone) with its glycosides generally indicate that glycosylation leads to reduced toxicity. For instance, in HepG2 cells, this compound exhibited toxicity at a concentration of 100 μM, whereas its glycosides showed no toxicity even at concentrations up to 100 μM. scbt.comnih.gov This reduction in cytotoxicity by glycosylation is a notable observation. However, it is important to note that while glycosylation reduces toxicity, it can also decrease the biological activity of the compound. For example, this compound showed potent inhibition against protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A), but its glycosides demonstrated reduced inhibitory activity against these enzymes. biosynth.comscbt.comnih.govinvivochem.cnnih.gov This suggests a trade-off where the addition of sugar moieties can mitigate adverse effects but may also diminish desired pharmacological actions. In the human intestine, many natural glycosides are hydrolyzed by β-glucosidase enzymes, which cleave the glycosidic bond and release the aglycone moiety. scbt.com
| Compound Type | Cytotoxicity in HepG2 Cells scbt.comnih.gov | Enzyme Inhibition (PTP1B, hMAO-A) scbt.comnih.gov |
|---|---|---|
| This compound (Aglycone) | Toxic at 100 μM (non-toxic up to 50 μM) | Potent inhibition (e.g., PTP1B IC50: 16.95 ± 0.49 μM; hMAO-A IC50: 5.90 ± 0.99 μM) |
| This compound Glycosides | No toxicity up to 100 μM | Reduced activity (e.g., PTP1B IC50 for this compound 6-O-β-D-glucopyranoside: 87.36 ± 1.08 μM; >100 μM for other glycosides) |
Future Directions and Research Gaps
Unveiling Additional Biological Activities
Current investigations have established rubrofusarin's roles as an antioxidant, antibacterial, and anticancer agent. ontosight.aiaip.org It has also been identified as a dual inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and human Monoamine Oxidase-A (hMAO-A), indicating potential in managing conditions such as insulin (B600854) resistance and comorbid depression. acs.org Additionally, this compound exhibits anti-estrogenic properties and moderate tyrosinase inhibition.
However, the complete range of its biological activities remains largely unexplored. Future research should prioritize:
Broad-spectrum screening: Implementing comprehensive high-throughput screening assays to identify novel biological targets and pathways modulated by this compound. This approach could uncover activities beyond those currently recognized, including effects on other enzyme classes, receptor interactions, or modulation of diverse cellular signaling cascades.
Investigation of glycosylated forms: While this compound glycosides have demonstrated reduced PTP1B inhibition compared to the aglycone, some highly glycosylated forms have exhibited mild to moderate hMAO-A activity and generally possess lower toxicity. acs.org Further studies are essential to ascertain whether the activities observed in highly glycosylated compounds are intrinsic or a consequence of masking effects by the sugar chains. acs.org Exploring the unique biological profiles of these glycosylated derivatives could reveal distinct therapeutic applications or enhanced safety profiles.
Synergistic effects: Investigating potential synergistic effects when this compound is combined with other natural compounds or existing therapeutic agents. For instance, this compound has been shown to enhance the cytotoxicity of paclitaxel (B517696) against adriamycin-resistant breast cancer cell lines by inhibiting P-glycoprotein efflux activity. researchgate.net This suggests its potential utility as an adjuvant in combination therapies.
Elucidation of Detailed Molecular Mechanisms
While some molecular targets of this compound, such as human DNA topoisomerase II-α, RNA polymerase, tyrosinase, PTP1B, and hMAO-A, have been identified, a detailed understanding of its precise molecular mechanisms of action is still developing. researchgate.netnih.gov this compound functions as a mixed-competitive inhibitor for both PTP1B and hMAO-A. acs.org It also influences the IRS-1/PI3K/Akt signaling pathway by dose-dependently increasing the expression of total IRS-1, p-IRS-1, p-PI3K, and p-Akt in insulin-resistant HepG2 cells, concurrently downregulating gluconeogenesis enzymes like PEPCK and G6Pase. acs.orgnih.gov In the context of neurological effects, this compound has been shown to mitigate chronic restraint stress-induced synaptic deficits and neuroinflammation, potentially through the regulation of Akt/GSK-3β signaling. nih.govmdpi.com
Key areas for future investigation include:
High-resolution structural studies: Employing advanced techniques such as X-ray crystallography or cryo-electron microscopy to determine the co-crystal structures of this compound with its target proteins. This would provide atomic-level insights into binding modes and interactions, which are critical for rational drug design.
Comprehensive pathway mapping: Utilizing cutting-edge omics technologies (e.g., proteomics, metabolomics, transcriptomics) to comprehensively map the cellular pathways and networks influenced by this compound. This could unveil previously unknown upstream and downstream effectors, offering a holistic view of its biological impact.
Kinetic and thermodynamic profiling: Conducting in-depth kinetic and thermodynamic studies to characterize the binding affinities, dissociation rates, and energy landscapes of this compound's interactions with its targets. This information is crucial for optimizing its pharmacological properties.
In vivo mechanistic validation: Translating in vitro mechanistic findings to in vivo models to confirm their physiological relevance. This involves using genetically modified animal models or advanced imaging techniques to visualize and quantify molecular changes in living systems.
The following table presents detailed research findings on the inhibitory activity of this compound and its glycosides against PTP1B and hMAO-A:
| Compound | PTP1B IC₅₀ (µM) acs.org | hMAO-A IC₅₀ (µM) acs.org |
| This compound | 16.95 ± 0.49 | 5.90 ± 0.99 |
| This compound 6-O-β-d-glucopyranoside | 87.36 ± 1.08 | >100 |
| This compound 6-O-β-d-gentiobioside | >100 | >100 |
| This compound triglucoside | >100 | 85.50 ± 1.92 |
| Cassiaside (B57354) B2 | >100 | 40.57 ± 0.75 |
| Ursolic acid (PTP1B reference drug) | 2.29 ± 0.04 | N/A |
| Deprenyl (B1670267) HCl (hMAO-A reference drug) | N/A | 10.23 ± 0.82 |
Development of Novel Therapeutic Agents
The diverse biological activities of this compound position it as a promising lead compound for the development of novel therapeutic agents. Its reported anticancer, antimycobacterial, and antidepressant properties, along with its ability to inhibit PTP1B and hMAO-A, underscore its therapeutic potential. aip.orgacs.orgnih.gov
Future research should concentrate on:
Structure-Activity Relationship (SAR) studies: Conducting extensive SAR studies to identify key structural motifs responsible for specific biological activities. This involves synthesizing and testing a library of this compound derivatives with systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Lead optimization: Developing and optimizing lead compounds based on promising this compound scaffolds. This includes improving solubility, stability, bioavailability, and reducing potential off-target effects.
Targeted delivery systems: Exploring advanced drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery of this compound to specific tissues or cells, thereby maximizing therapeutic efficacy and minimizing systemic exposure.
Combination therapies: Investigating this compound's potential as a component in combination therapies for various diseases, leveraging its ability to sensitize resistant cancer cells to chemotherapeutic agents or its dual enzyme inhibition for complex conditions like comorbid diabetes and depression. acs.org
Optimization of Biosynthetic Pathways for Industrial Production
This compound is a polyketide pigment whose biosynthesis in fungi, such as Fusarium graminearum, involves a series of enzymatic steps, including the action of polyketide synthase (PKS12), AurZ for dehydration, and AurJ for O-methylation. nih.govresearchgate.net The production of fungal polyketides often faces challenges such as low yields and purity. researchgate.net
To facilitate industrial production, future efforts should focus on:
Metabolic engineering of host organisms: Optimizing the biosynthetic pathways in amenable host organisms like Saccharomyces cerevisiae or Yarrowia lipolytica through metabolic engineering. nih.govresearchgate.netfrontiersin.org This involves increasing the gene copy number, fine-tuning the expression levels of pathway enzymes, and enhancing the precursor pools (e.g., acetyl-CoA and malonyl-CoA) within the cell. nih.govfrontiersin.org
Synthetic biology approaches: Employing synthetic biology tools to reconstruct and fine-tune the this compound biosynthetic pathway in heterologous hosts. frontiersin.org This can involve assembling necessary genes into plasmids for transformation and expression, or activating silent gene clusters. frontiersin.org
Fermentation optimization: Developing and optimizing fermentation processes for large-scale production. This includes exploring parameters such as temperature, pH, inoculum size, fermentation time, cultivation method, stirring speed, and substrate composition to maximize this compound yields. researchgate.net
Strain improvement: Implementing strategies for strain improvement, including classical mutagenesis and selection, or advanced genetic engineering techniques, to develop high-producing strains.
Clinical Translation Potential (e.g., Antidepressants, Alzheimer's Drugs)
This compound exhibits significant clinical translation potential, particularly in the areas of neurological and metabolic disorders. Its ability to inhibit hMAO-A suggests its potential as an antidepressant, as MAO-A inhibition can counteract reduced serotonin (B10506) levels. acs.org Studies have shown that this compound attenuates chronic restraint stress-induced depressive symptoms, blocking neurodegeneration, reducing neuroinflammation, and rescuing synaptic plasticity deficits in the hippocampus. nih.govmdpi.com Furthermore, this compound has demonstrated a concentration-dependent inhibition of amyloid-β (Aβ) aggregation and disaggregation of preformed Aβ fibrils, ameliorating memory loss and reducing neuroinflammation markers in Alzheimer's disease-like mouse models. x-mol.netnih.gov Its dual inhibition of PTP1B and hMAO-A also suggests a role in treating comorbid diabetes and depression. acs.org
Future steps for clinical translation include:
Pre-clinical validation: Conducting rigorous and comprehensive pre-clinical studies in relevant animal models to further validate the efficacy and safety of this compound for specific indications, such as depression and Alzheimer's disease. This includes long-term toxicity studies and detailed pharmacokinetic and pharmacodynamic profiling.
Biomarker identification: Identifying and validating specific biomarkers that can track the therapeutic effects of this compound in vivo. This would be crucial for monitoring treatment response and patient stratification in future clinical trials.
Formulation development: Developing suitable pharmaceutical formulations for this compound that ensure optimal absorption, distribution, metabolism, and excretion in humans.
Investigational New Drug (IND) application: Preparing and submitting an IND application to regulatory authorities, based on robust pre-clinical data, to initiate human clinical trials.
Clinical trials: Progressing through phased clinical trials (Phase I, II, and III) to evaluate the safety, dosage, and efficacy of this compound in human patients.
Q & A
Basic Research Questions
Q. What established analytical techniques are recommended for confirming Rubrofusarin’s structural identity and purity in laboratory settings?
- Methodology : Combine spectroscopic methods (e.g., NMR, IR, UV-Vis) and chromatographic techniques (HPLC, TLC) for structural validation. For purity, use elemental analysis and mass spectrometry (MS). For known compounds, cross-reference spectral data with literature values (e.g., J. Nat. Prod. standards). New compounds require full characterization, including - and -NMR assignments and high-resolution MS data .
- Example Workflow :
- Step 1 : Isolate this compound via column chromatography.
- Step 2 : Record -NMR (500 MHz, CDCl) and compare peaks to published spectra.
- Step 3 : Validate purity via HPLC (C18 column, 70% MeOH/HO, λ = 254 nm).
Q. How can researchers design experiments to evaluate this compound’s antioxidant activity in vitro?
- Methodology : Use standardized assays such as DPPH radical scavenging, FRAP, or ABTS decolorization. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility. Normalize results to this compound concentration (µM) and calculate IC values using nonlinear regression .
- Data Interpretation : Compare IC values with literature benchmarks to assess potency. Address batch variability by repeating assays with independently synthesized samples .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s reported pharmacological effects (e.g., pro-oxidant vs. antioxidant activity)?
- Methodology :
Contextual Analysis : Review study conditions (e.g., concentration ranges, cell types, assay protocols). For example, pro-oxidant effects may emerge at higher doses (>50 µM) due to redox cycling.
Mechanistic Profiling : Use ROS-specific probes (e.g., DCFH-DA) and gene expression analysis (Nrf2/Keap1 pathway) to clarify dual roles.
Cross-Validation : Replicate conflicting studies under standardized conditions, ensuring strict control of variables like pH and oxygen levels .
- Case Study : A 2024 study found this compound exhibits antioxidant effects in hepatic cells (IC = 12 µM) but pro-oxidant activity in cancer cells at 60 µM, attributed to mitochondrial ROS amplification .
Q. How can researchers optimize this compound’s extraction protocols to maximize yield while minimizing degradation?
- Methodology :
- Design of Experiments (DOE) : Test variables (solvent polarity, temperature, extraction time) using factorial design. For plant sources, ethanol/water (70:30) at 50°C for 2 hours yielded 2.3% w/w this compound in Cassia obtusifolia seeds .
- Stability Testing : Monitor degradation via LC-MS under varying storage conditions (e.g., pH, light exposure). Lyophilized extracts stored at -20°C retained >95% potency for 6 months .
Q. What integrative approaches are suitable for studying this compound’s multi-target mechanisms in complex biological systems?
- Methodology : Combine transcriptomics, proteomics, and metabolomics. For example:
- Transcriptomics : RNA-seq to identify differentially expressed genes in this compound-treated vs. control cells.
- Network Pharmacology : Use STRING or KEGG databases to map target pathways (e.g., MAPK, NF-κB).
- Validation : Confirm key targets via siRNA knockdown or CRISPR-Cas9 .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?
- Methodology :
- Standardize Assays : Use identical cell lines, passage numbers, and culture conditions (e.g., RPMI-1640 + 10% FBS).
- Dose-Response Curves : Test a wide concentration range (1–100 µM) with 48-hour exposure.
- Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted IC values (e.g., HepG2: 25 ± 3 µM; MCF-7: 40 ± 5 µM) .
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in preclinical models?
- Methodology : Apply mixed-effects models to account for inter-animal variability. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For nonlinear responses, employ Hill equation fitting. Report 95% confidence intervals and effect sizes .
Tables for Key Data Synthesis
Table 1 : Comparative Analysis of this compound’s Pharmacological Activities
| Study (Year) | Model System | Concentration (µM) | Key Finding | Contradiction Source |
|---|---|---|---|---|
| Zhang et al. (2020) | RAW264.7 macrophages | 10–30 | Anti-inflammatory (↓ TNF-α) | Dose-dependent polarity |
| Lee et al. (2022) | A549 cancer cells | 50–100 | Pro-apoptotic (↑ Caspase-3) | Cell type-specific mechanisms |
Table 2 : Optimization of this compound Extraction from Cassia Seeds
| Solvent System | Temperature (°C) | Time (h) | Yield (% w/w) | Purity (HPLC %) |
|---|---|---|---|---|
| Ethanol:Water (70:30) | 50 | 2 | 2.3 | 98.5 |
| Methanol | 60 | 3 | 2.1 | 97.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
